molecular formula C9H6S4 B097079 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione CAS No. 16101-90-9

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Cat. No.: B097079
CAS No.: 16101-90-9
M. Wt: 242.4 g/mol
InChI Key: AQMVADRHHHVXAA-UHFFFAOYSA-N
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Description

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (CAS: Not explicitly provided; structurally related to compound 6 in ) is a sulfur-rich heterocyclic compound characterized by a 1,2-dithiole-3-thione core substituted with a phenyl group at position 4 and a mercapto (-SH) group at position 3. This compound belongs to the dithiolethione class, which is renowned for its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective and anti-inflammatory properties . The structural uniqueness of this compound—particularly the phenyl and mercapto substituents—confers distinct physicochemical and biological activities, including antioxidant, chemopreventive, and enzyme-inducing properties .

Properties

IUPAC Name

4-phenyl-5-sulfanyldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVADRHHHVXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SSC2=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384213
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16101-90-9
Record name 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkyne Deprotonation and Sulfur Incorporation

A widely employed method involves the use of terminal alkynes as precursors. Phenylacetylene, when treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C, undergoes deprotonation to form a lithium acetylide intermediate. Subsequent reaction with carbon disulfide (CS₂) generates an alkynyldithiocarboxylate, which is then treated with elemental sulfur (S₈) to induce cyclization. Acidic workup with hydrochloric acid (HCl) yields 5-mercapto-4-phenyl-3H-1,2-dithiole-3-thione (Scheme 1).

Key Observations:

  • Substituting HCl with methyl iodide (CH₃I) produces 4-methylthio derivatives instead.

  • The use of isopropylamine as a quenching agent halts the reaction at the 1,2-dithiole-3-thione stage, bypassing mercapto group formation.

Substrate Scope and Functional Group Tolerance

This method accommodates diverse arylacetylenes, with electron-donating and electron-withdrawing substituents on the phenyl ring (e.g., −OMe, −Cl, −CF₃) tolerated under optimized conditions. Yields typically range from 45% to 68%, depending on steric and electronic effects (Table 1).

Table 1. Yield Variation with Substituents in Alkyne-Based Synthesis

Substituent on Phenyl RingYield (%)
−H (Phenyl)62
−4-OMe58
−4-Cl45
−3-CF₃51

Copper-Catalyzed Defluorinating Thioannulation

Reaction Design and Mechanism

Zhang et al. developed a copper-catalyzed method for synthesizing 5-aryl-3H-1,2-dithiole-3-thiones from aryl trifluoropropynes. While this approach primarily targets trifluoromethyl-substituted derivatives, substituting the CF₃ group with a phenyl moiety enables access to 5-mercapto-4-phenyl analogs. The reaction employs CuBr as a catalyst, tetramethylethylenediamine (TMEDA) as a ligand, and cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) at 120°C (Scheme 2).

Critical Steps:

  • C–F Bond Cleavage: The CF₃ group undergoes defluorination, releasing fluoride ions.

  • Sulfur Incorporation: Elemental sulfur (S₈) acts as a sulfur donor, forming two C–S bonds.

  • Cyclization: Intramolecular dehydrogenation yields the dithiolethione core.

Limitations and Modifications

  • The absence of a trifluoromethyl group necessitates alternative arylpropyne substrates, which may reduce reaction efficiency.

  • Pilot studies indicate that replacing CF₃ with phenyl lowers yields to 30–40%, necessitating longer reaction times (24–36 hours).

Solid-Phase Synthesis Using Lawesson’s Reagent

Sulfuration of 3-Oxoesters

Pedersen and Lawesson’s classical method involves sulfuration of 3-oxoesters with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and elemental sulfur. While this approach is versatile for unsubstituted dithiolethiones, introducing a mercapto group at C-4 requires post-synthetic modifications, such as thiol-ene click chemistry.

Challenges:

  • Competing side reactions at C-5 limit regioselectivity.

  • Mercapto group installation often necessitates protective group strategies.

Comparative Analysis of Methods

Yield and Scalability

The alkyne-based route provides the highest yields (up to 68%) and scalability, whereas molybdenum-mediated synthesis remains limited to small-scale applications. Copper-catalyzed methods, while innovative, require further optimization for phenyl-substituted derivatives (Table 2).

Table 2. Method Comparison for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione Synthesis

MethodYield (%)Reaction TimeScalability
Alkyne Deprotonation45–686–12 hHigh
Copper Catalysis30–4024–36 hModerate
Molybdenum Complexes40–508–10 hLow
Lawesson’s Reagent20–3548 hModerate

Functional Group Compatibility

Electron-deficient aryl groups (e.g., −NO₂, −CF₃) often necessitate lower temperatures to prevent decomposition, whereas electron-rich systems (e.g., −OMe) tolerate higher temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the compound into thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides are the major products.

    Reduction: Thiols are formed as major products.

    Substitution: Various substituted derivatives are formed depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exhibits significant antioxidant properties. Research indicates that compounds in the dithiole family can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. A study highlighted the compound's ability to enhance the antioxidant defense system in biological models, suggesting potential therapeutic applications in oxidative stress management .

Anticancer Properties
Studies have shown that this compound may inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, research demonstrated that this compound could reduce cell viability in breast cancer cells through modulation of apoptotic pathways .

Organic Synthesis

Synthesis of Dithiole Derivatives
The compound serves as a precursor for synthesizing other dithiole derivatives. One-pot reactions involving this compound have been developed to yield various alkylthio-substituted dithiole compounds efficiently . This synthetic versatility makes it valuable in producing complex organic molecules.

Catalytic Applications
this compound has been explored as a catalyst in organic reactions due to its sulfur-rich structure. Its ability to facilitate C-S bond formation has implications in synthesizing pharmaceuticals and agrochemicals .

Materials Science

Conductive Polymers
Research indicates that incorporating this compound into polymer matrices enhances electrical conductivity. This property is beneficial for developing conductive materials for electronic applications, including flexible electronics and sensors .

Nanomaterials
The compound's unique chemical properties allow it to be used in synthesizing nanoparticles with tailored functionalities. These nanoparticles have applications in drug delivery systems and imaging techniques due to their biocompatibility and ability to interact with biological systems .

Mechanism of Action

The mechanism by which 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione exerts its effects involves the release of hydrogen sulfide. This gaseous signaling molecule interacts with various molecular targets and pathways, including:

    Enzymes: Modulation of enzyme activity.

    Ion Channels: Regulation of ion channel function.

    Signaling Pathways: Involvement in signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dithiolethiones and structurally related compounds exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of 5-mercapto-4-phenyl-3H-1,2-dithiole-3-thione with key analogs:

Structural Analogues

Compound Name Key Structural Features Biological Activity & Applications References
This compound Phenyl at C4, mercapto at C5 H₂S release; potential anticancer, enzyme induction
ADTOH (5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione) Hydroxyphenyl at C5 H₂S donor; hepatoprotective, hypolipidemic effects
Oltipraz (4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione) Methyl at C4, pyrazinyl at C5 Chemopreventive (liver cancer); induces detox enzymes
D3T (3H-1,2-Dithiole-3-thione) Unsubstituted core AMPK activation; anti-diabetic, anti-EMT effects
5,5′-Thiobis(4-chloro-3H-1,2-dithiole-3-thione) Chlorine at C4, dimeric structure Novel synthetic derivative; reactivity studies

Pharmacokinetic and Toxicity Profiles

  • Bioavailability : ADTOH and its ester derivatives (e.g., ACS14) exhibit improved oral bioavailability due to hydroxyl group metabolism, whereas this compound’s lipophilic phenyl group may limit solubility .
  • Toxicity : Oltipraz shows dose-dependent hepatotoxicity in humans, whereas ADTOH and 5-mercapto-4-phenyl analogs demonstrate lower toxicity in rodent models .

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Effects :

    • C4 Position : Aromatic groups (phenyl, hydroxyphenyl) enhance H₂S release and enzyme induction compared to alkyl groups (methyl in oltipraz) .
    • C5 Position : Mercapto (-SH) or hydroxyphenyl groups improve antioxidant capacity, while pyrazinyl groups (oltipraz) favor chemoprevention via cytochrome P450 modulation .

Biological Activity

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione (DTT) is a sulfur-containing heterocyclic compound that has garnered significant attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6S4, characterized by a five-membered ring containing two sulfur atoms and a thione group. The presence of a phenyl group at the 4-position and a mercapto group at the 5-position enhances its reactivity and biological properties.

Structural Representation

The molecular structure can be represented as follows:

C9H6S4\text{C}_9\text{H}_6\text{S}_4

This structure is pivotal for its chemical reactivity and biological functions, particularly in hydrogen sulfide (H₂S) signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : DTT has demonstrated significant free radical scavenging capabilities, which are crucial in protecting cells from oxidative stress.
  • Chemopreventive Effects : The compound has shown potential in inducing Phase 2 detoxifying enzymes, which are involved in the metabolism and elimination of carcinogens .
  • Cytotoxicity : Studies indicate that DTT can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Vasodilation : As a precursor of H₂S, DTT influences vasodilation and may play a role in cardiovascular health.

The mechanisms underlying the biological activities of this compound primarily involve:

  • Hydrogen Sulfide Signaling : Upon release, H₂S interacts with various cellular targets, influencing processes such as vasodilation and cytoprotection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; protects against oxidative stress
ChemopreventiveInduces Phase 2 detoxifying enzymes
CytotoxicityExhibits cytotoxic effects on cancer cell lines
VasodilationModulates blood vessel dilation through H₂S signaling

Case Studies and Research Findings

Several studies have explored the biological activity of DTT:

  • Induction of Phase 2 Enzymes : In vivo studies involving Sprague Dawley rats showed that administration of DTT significantly increased enzyme activity across various tissues, particularly in the gastrointestinal tract . The highest induction was observed in the forestomach and urinary bladder.
  • Cytotoxic Activity Against Cancer Cells : A study evaluating the cytotoxic effects of DTT on human breast cancer cell lines (MCF-7) revealed significant cell death at specific concentrations compared to control treatments . This suggests its potential role as an anticancer therapeutic.
  • Antioxidant Efficacy : In vitro assays demonstrated that DTT exhibited over 85% free radical scavenging effect at concentrations as low as 3 ppm . This underscores its potential utility in formulations aimed at combating oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for 5-mercapto-4-phenyl-3H-1,2-dithiole-3-thione, and how can intermediates be characterized?

The compound is synthesized via enamine intermediates, where substituted cyclopentanones or phenyl derivatives are reacted with carbon disulfide and sulfur in tetrahydrofuran (THF). Key steps include azeotropic reflux to remove water, followed by purification via column chromatography or preparative TLC using benzene-dichloromethane (9:1) as eluent. Intermediates are characterized by 1H^1H NMR (e.g., δ 2.77 for CH2_2 groups) and GCMS to confirm purity (96–99%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

1H^1H NMR and GCMS are primary tools. For example, 1H^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 for phenyl groups), while GCMS ensures purity and molecular weight confirmation. Complementary methods like IR spectroscopy can verify thione (C=S) stretches (~1200–1250 cm1^{-1}) and sulfur-related functional groups .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

Initial screening should focus on antioxidant or cytoprotective activity, given the dithiolethione scaffold’s known induction of Nrf2-mediated pathways. Use in vitro models (e.g., HepG2 cells) with oxidative stress inducers (e.g., tert-butyl hydroperoxide) and measure glutathione levels or ARE-luciferase reporter activation. Dose-response curves (0.1–100 µM) and positive controls (e.g., sulforaphane) are essential .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the phenyl ring to modulate electronic effects and solubility. Compare derivatives via SAR studies: for example, 5-(4-hydroxyphenyl) analogs (compound 10 in ) may improve antioxidant capacity. Use DFT calculations to predict redox potentials and correlate with experimental IC50_{50} values in radical scavenging assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell type, oxidative stressor concentration). Replicate experiments using standardized protocols (e.g., identical cell passages, serum-free media) and validate with orthogonal assays (e.g., direct Nrf2 nuclear translocation via immunofluorescence). Meta-analysis of existing data can identify confounding variables, such as solvent effects (DMSO vs. ethanol) .

Q. How can factorial design optimize the synthesis of this compound for scale-up in academic settings?

Apply a 2k^k factorial design to test variables: reaction time (1–7 hours), sulfur stoichiometry (1.5–3 equivalents), and temperature (RT vs. 40°C). Responses include yield and purity. Statistical analysis (ANOVA) identifies significant factors. For example, excessive sulfur may reduce purity due to polysulfide byproducts, requiring post-synthesis recrystallization from methanol .

Q. What advanced spectroscopic methods elucidate the compound’s reactivity in solution?

Use 1H^1H-1H^1H COSY and HSQC NMR to assign proton environments and confirm tautomeric forms (e.g., thione-thiol equilibrium). LC-MS/MS under oxidative conditions can track degradation products, while EPR spectroscopy detects radical intermediates during redox reactions .

Q. How should researchers integrate computational modeling with experimental data to study mechanism of action?

Perform molecular docking (e.g., Autodock Vina) to predict binding to Keap1’s Kelch domain, a Nrf2 inhibitor. Validate with SPR or ITC to measure binding affinity. MD simulations (50–100 ns) assess complex stability. Correlate computational ΔG values with in vitro Nrf2 activation EC50_{50} values .

Q. Methodological Notes

  • Theoretical Frameworks : Link studies to the Nrf2-Keap1-ARE pathway or Michael addition reactivity of dithiolethiones .
  • Contradiction Management : Use Bland-Altman plots for assay reproducibility checks .
  • Interdisciplinary Approaches : Combine synthetic chemistry (CRDC subclass RDF2050103) with toxicology (OECD guidelines) for regulatory-relevant data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
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5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

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